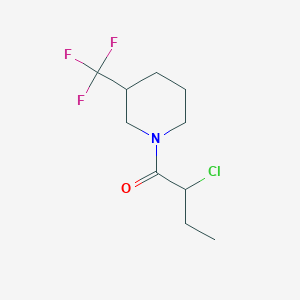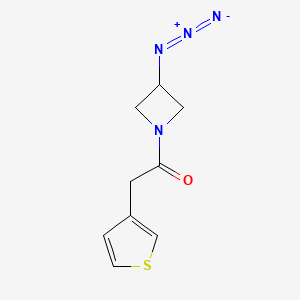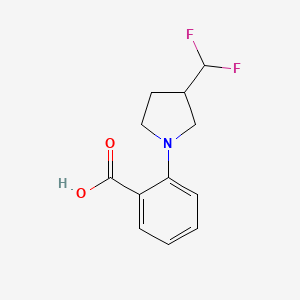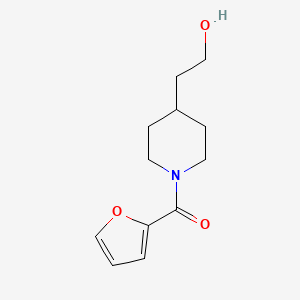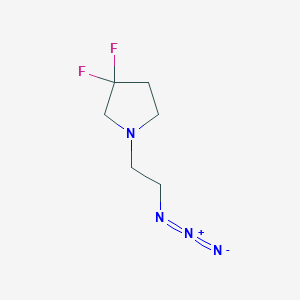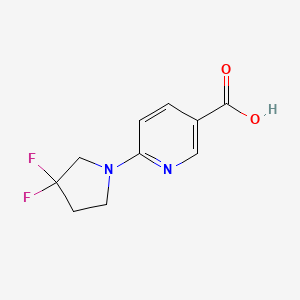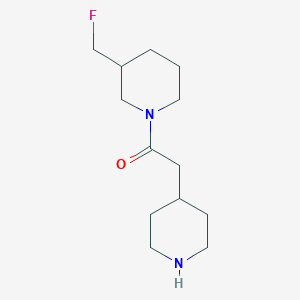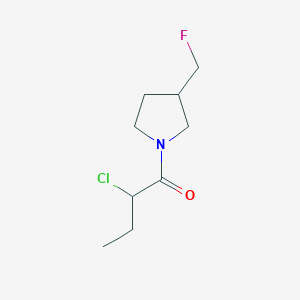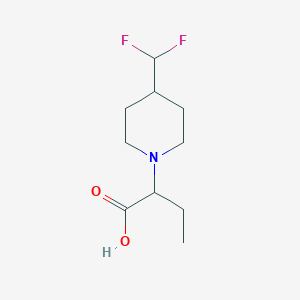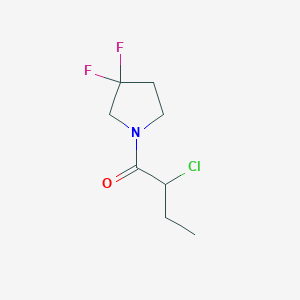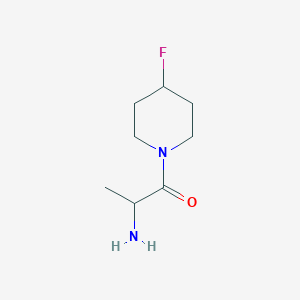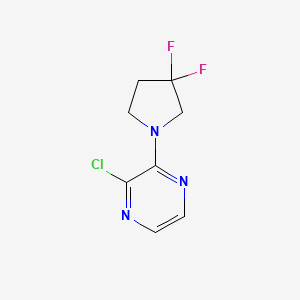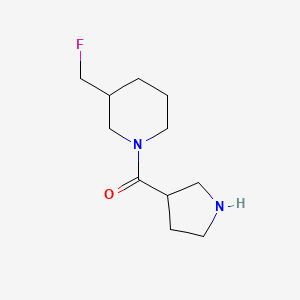
(3-(Fluorometil)piperidin-1-il)(pirrolidin-3-il)metanona
Descripción general
Descripción
(3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C11H19FN2O and its molecular weight is 214.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
He realizado una búsqueda de aplicaciones de investigación científica de "(3-(Fluorometil)piperidin-1-il)(pirrolidin-3-il)metanona", pero parece que hay información limitada disponible sobre este compuesto específico. Puede ser un compuesto novedoso o menos estudiado, lo que podría explicar la escasez de aplicaciones detalladas.
Agentes Antivirales
Los derivados de piperidina han mostrado promesa como agentes antivirales, con algunos que exhiben actividad contra virus como el SARS-CoV-2 .
Descubrimiento de Fármacos
El andamiaje de pirrolidina es versátil en el descubrimiento de fármacos, a menudo utilizado en química sintética para crear nuevos agentes terapéuticos .
Potencial Biológico
Los derivados del indol, que comparten similitudes estructurales con los compuestos de piperidina y pirrolidina, tienen diversas aplicaciones biológicas y clínicas .
Análisis Bioquímico
Biochemical Properties
(3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluoromethyl group can influence the compound’s reactivity and binding affinity, potentially affecting enzyme inhibition or activation. This compound has been shown to interact with specific receptors, such as the human 5-HT1D receptor, where it acts as a selective ligand . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall biochemical activity.
Cellular Effects
The effects of (3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its interaction with the 5-HT1D receptor can lead to changes in intracellular signaling cascades, impacting neurotransmitter release and cellular responses . Additionally, the compound’s ability to cross cell membranes and reach intracellular targets allows it to exert its effects on different cellular compartments.
Molecular Mechanism
At the molecular level, (3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. The fluoromethyl group enhances its binding affinity to certain receptors and enzymes, leading to either inhibition or activation of these targets. For example, its binding to the 5-HT1D receptor involves interactions with key amino acid residues within the receptor’s binding pocket, resulting in conformational changes that modulate receptor activity . These molecular interactions can also influence gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of (3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as receptor modulation and improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
(3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s fluoromethyl group can influence its metabolic stability and the formation of metabolites . Enzymes such as cytochrome P450 may play a role in its biotransformation, affecting metabolic flux and metabolite levels. These interactions can impact the compound’s overall pharmacokinetic profile and its efficacy in biological systems.
Transport and Distribution
The transport and distribution of (3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of (3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-6-9-2-1-5-14(8-9)11(15)10-3-4-13-7-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWYBUZKCQBWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


